molecular formula C7H18ClNO B13460581 2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride

2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride

Cat. No.: B13460581
M. Wt: 167.68 g/mol
InChI Key: YWWRQZYCNNHIQX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride is a chemical compound with a unique structure that includes an aminoethyl group and a methylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride typically involves the reaction of 3-methylbutan-1-ol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • (2-Aminoethyl)trimethylammonium chloride
  • Tyramine

Uniqueness

2-(2-Aminoethyl)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which combines an aminoethyl group with a methylbutanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

2-(2-aminoethyl)-3-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)7(5-9)3-4-8;/h6-7,9H,3-5,8H2,1-2H3;1H

InChI Key

YWWRQZYCNNHIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)CO.Cl

Origin of Product

United States

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